molecular formula C25H29N5O2S B2518021 N-isobutyl-1-[(4-methylbenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114830-31-7

N-isobutyl-1-[(4-methylbenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2518021
CAS RN: 1114830-31-7
M. Wt: 463.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-isobutyl-1-[(4-methylbenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic compound. It belongs to the class of compounds known as triazoles . Triazoles are heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Molecular Structure Analysis

Triazole compounds, including “N-isobutyl-1-[(4-methylbenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide”, have a nitrogenous heterocyclic moiety and a molecular formula of C2H3N3 . The triazole nucleus is present as a central structural component in a number of drug classes .

Scientific Research Applications

Synthesis and Biological Activity

Compounds related to the [1,2,4]triazolo[4,3-a]quinazoline framework have been synthesized and evaluated for their potential biological activities. For instance, the synthesis of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides has been explored, with studies indicating their potential for antineurotic activity, suggesting applications in treating male reproductive and erectile dysfunction. These compounds were categorized as slightly toxic to practically nontoxic, based on acute toxicity predictions using PASS and GUSAR software, highlighting their safety profile for further investigations (S. Danylchenko, O. G. Drushlyak, S. Kovalenko, 2016).

Antimicrobial Applications

Another research avenue involves the antimicrobial potential of [1,2,4]triazoloquinazoline derivatives. For example, novel [1,2,4]triazolo[4,3-a]quinazoline-1,3,4-oxadiazole derivatives were synthesized and demonstrated significant antiproliferative effects against various cancer cell lines, highlighting their potential as anticancer agents. This suggests that derivatives of [1,2,4]triazolo[4,3-a]quinazoline might possess valuable antimicrobial and antiproliferative properties, making them candidates for further drug development (Daiki Kaneko et al., 2020).

Chemical Synthesis and Reactivity

Research on the chemical synthesis and reactivity of compounds within this chemical framework has also been conducted. Studies have focused on the regioselectivity of electrophilic attacks on similar structures, providing valuable insights into their chemical behavior and how they might be modified or reacted to produce derivatives with desired biological activities. Such research aids in the development of synthetic pathways for new compounds with potential therapeutic applications (Walid Fathalla et al., 2000).

properties

IUPAC Name

1-[(4-methylphenyl)methylsulfanyl]-N-(2-methylpropyl)-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2S/c1-5-12-29-23(32)20-11-10-19(22(31)26-14-16(2)3)13-21(20)30-24(29)27-28-25(30)33-15-18-8-6-17(4)7-9-18/h6-11,13,16H,5,12,14-15H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFAYHPVKVAYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN=C3SCC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isobutyl-1-((4-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.